molecular formula C22H23ClN2O3S B6587015 6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251693-19-2

6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B6587015
CAS No.: 1251693-19-2
M. Wt: 430.9 g/mol
InChI Key: DMHYOOFIDLZYMM-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative characterized by a 1,1-dione core, a chloro substituent at position 6, a 4-ethylphenyl group at position 4, and a piperidine-1-carbonyl moiety at position 2. The compound was first reported in 2004, and its structural determination likely involved X-ray crystallography using tools such as SHELX or WinGX for refinement and visualization .

Properties

IUPAC Name

[6-chloro-4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c1-2-16-6-9-18(10-7-16)25-15-21(22(26)24-12-4-3-5-13-24)29(27,28)20-11-8-17(23)14-19(20)25/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYOOFIDLZYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a complex organic compound belonging to the class of benzothiazine derivatives. Its unique molecular structure includes a benzothiazine core, a chloro substituent, and a piperidine carbonyl moiety, which may confer significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and neuropharmacological potential.

The molecular formula of 6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is C21H24ClN2O3SC_{21}H_{24}ClN_{2}O_{3}S with a molecular weight of approximately 432.9 g/mol. The presence of various functional groups allows for diverse chemical reactivity, including electrophilic substitutions and nucleophilic attacks.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H24ClN2O3S
Molecular Weight432.9 g/mol
Chloro Group Position6
Ethylphenyl Group Position4
Piperidine Carbonyl Group2

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in antimicrobial and neuropharmacological contexts.

Antimicrobial Activity

Recent investigations have evaluated the antimicrobial properties of 6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a study conducted by , the compound was tested using the broth microdilution method. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuropharmacological Potential

The structural features of the compound suggest potential interactions with biological targets relevant to neuropharmacology. Preliminary data indicate possible binding affinities to adenosine receptors, which are implicated in mood regulation and anxiety disorders.

Mechanism of Action
The proposed mechanism of action involves modulation of neurotransmitter systems by interacting with specific receptors. For instance, it may inhibit enzymes involved in neurotransmitter degradation or enhance receptor activity related to serotonin and dopamine pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar benzothiazine derivatives.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
6-Chloro-4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-benzothiazineC22H23ClN2O4SMethoxy group enhances solubility
5-Fluoro-N-[2-(piperidin-1-carbonyl)phenyl]benzamideC18H20FN3O2Lacks benzothiazine core

These comparisons highlight the unique structural features that may contribute to distinct biological activities.

Comparison with Similar Compounds

Benzothiazine-1,1-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent modifications. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (Predicted) Reported Applications/Notes
Target Compound 6-Cl, 4-(4-ethylphenyl), 2-(piperidine-1-carbonyl) ~447.94 Low (lipophilic groups) Potential kinase inhibitor scaffold; structural data likely refined via SHELX
6-Chloro-4-(3,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione 6-Cl, 4-(3,4-dimethoxyphenyl), 2-(pyrrolidine-1-carbonyl) ~463.91 Moderate (polar OCH₃) Commercial availability (Life Chemicals); priced at $54–$79/mg (2023); used in screening
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione 3-(2-Cl-6-F-benzylsulfanyl), no 4-aryl substituent ~382.84 Low (lipophilic Cl/F) CAS 477868-97-6; listed in Bionet screening libraries; sulfanyl group enhances reactivity

Key Findings :

Substituent Effects on Bioactivity: The 4-ethylphenyl group in the target compound enhances steric bulk compared to the 3,4-dimethoxyphenyl group in the Life Chemicals analog . This may influence binding pocket selectivity in enzyme targets.

Physicochemical Properties :

  • The 3,4-dimethoxyphenyl analog (Life Chemicals) shows higher predicted solubility due to methoxy groups, which are more polar than ethylphenyl .
  • The sulfanyl-containing derivative lacks the 4-aryl substituent, reducing molecular weight but increasing electrophilicity at the sulfur center.

Commercial Availability: The Life Chemicals analog is sold at a premium ($54–$79/mg), reflecting its use in high-throughput screening .

Structural Characterization: SHELX and WinGX remain critical tools for refining crystal structures of such derivatives, as noted in historical and modern crystallography workflows .

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